molecular formula C17H20N2O B5217370 1-Carbazol-9-yl-3-dimethylamino-propan-2-ol

1-Carbazol-9-yl-3-dimethylamino-propan-2-ol

Cat. No.: B5217370
M. Wt: 268.35 g/mol
InChI Key: PRJKISUGFXPPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbazol-9-yl-3-dimethylamino-propan-2-ol is a synthetic carbazole derivative characterized by a propan-2-ol backbone substituted with a carbazol-9-yl group and a dimethylamino moiety. Carbazole derivatives are often explored for β-adrenergic receptor antagonism, with substituents on the amino group and carbazole ring influencing receptor binding and metabolic stability .

Properties

IUPAC Name

1-carbazol-9-yl-3-(dimethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-18(2)11-13(20)12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJKISUGFXPPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Carbazol-9-yl-3-dimethylamino-propan-2-ol typically involves the reaction of carbazole with dimethylamino-propan-2-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the carbazole, followed by the addition of dimethylamino-propan-2-ol . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Carbazol-9-yl-3-dimethylamino-propan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-dimethylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of the Wiskott-Aldrich syndrome protein (WASP), which plays a crucial role in actin polymerization . This inhibition affects various cellular processes, including cell movement and signaling pathways. Additionally, the compound’s antioxidant properties contribute to its biological effects by scavenging free radicals and modulating oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Carbazol-9-yl-3-dimethylamino-propan-2-ol (hypothetical) with structurally related compounds from the evidence:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Modifications Reported Activity/Properties
This compound N(CH₃)₂ C₂₀H₂₃N₃O 329.42 Aliphatic amine Hypothetical β-antagonist; higher solubility
1-Carbazol-9-yl-3-phenethylamino-propan-2-ol NHCH₂CH₂Ph C₂₃H₂₄N₂O 344.46 Aromatic amine Structural analog; no explicit activity
1-(3,6-Dibromo-carbazol-9-yl)-3-phenethylamino-propan-2-ol Br-substituted carbazole C₂₃H₂₂Br₂N₂O 502.25 Brominated carbazole Increased lipophilicity; potential enhanced receptor binding
1-Carbazol-9-yl-3-(3-chloro-2-methylphenylamino)-propan-2-ol Cl-substituted aryl amine C₂₂H₂₁ClN₂O 364.87 Electron-withdrawing substituent Higher predicted boiling point (612.5°C)
1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol NH-cyclohexyl C₂₀H₂₇N₃O 341.46 Bulky aliphatic amine Potential steric hindrance; lower solubility

Key Comparisons :

Amino Group Substituents: Aliphatic vs. Aromatic Amines:

  • Dimethylamino (N(CH₃)₂) and cyclohexylamino (NH-cyclohexyl) groups are aliphatic, offering higher solubility in polar solvents compared to aromatic amines like phenethylamino (NHCH₂CH₂Ph) . Aromatic amines may enhance receptor binding via π-π interactions but reduce metabolic stability . Electron-Withdrawing Groups:
  • Chloro-substituted aryl amines (e.g., 3-chloro-2-methylphenylamino) increase molecular polarity and may improve binding affinity to charged receptor pockets .

Carbazole Ring Modifications: Bromination (e.g., 3,6-dibromo substitution) increases molecular weight (502.25 vs.

Synthetic Routes: Most analogs are synthesized via nucleophilic ring-opening of epoxide intermediates (e.g., 9-(Oxiran-2-ylmethyl)carbazole) with primary or secondary amines under reflux conditions (e.g., ethanol, 60–80°C) . Dimethylamine would follow similar protocols to yield the target compound.

Biological Activity: Compounds like 1-(9H-carbazol-4-yloxy)-3-substituted amino-2-propanol derivatives exhibit β-adrenergic receptor antagonism, with substituent bulk and polarity directly affecting potency . For example, bulky groups (e.g., cyclohexyl) may reduce activity due to steric hindrance, while electron-deficient aryl amines enhance target engagement.

Research Findings and Data

  • Structural Analysis: Carbazole derivatives exhibit planar tricyclic frameworks, as confirmed by X-ray crystallography in 3-(9H-Carbazol-9-yl)propan-1-ol (C₁₅H₁₅NO). The propanol linker adopts a conformation that maximizes hydrogen bonding (O–H⋯O interactions), critical for crystal packing .
  • Physicochemical Properties: LogP values (calculated): Aliphatic amines (e.g., dimethylamino) have lower logP (~2.5) compared to aromatic analogs (e.g., phenethylamino, logP ~3.8), suggesting better aqueous solubility for the former .
  • Brominated Derivatives: 1-(3,6-Dibromo-carbazol-9-yl)-3-phenethylamino-propan-2-ol (MW 502.25) demonstrates enhanced UV absorption and fluorescence, making it useful in optoelectronic applications .

Biological Activity

1-Carbazol-9-yl-3-dimethylamino-propan-2-ol, also known as GNF-Pf-4429, is a compound belonging to the carbazole family, notable for its significant biological activities, particularly in cancer research. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Target and Inhibition
The primary target of this compound is the enzyme PAK4 (p21-activated kinase 4), a serine/threonine kinase involved in various cellular processes, including cell proliferation and survival. By inhibiting PAK4, this compound disrupts several signaling pathways critical for cancer cell survival. Notably, it affects the PAK4/c-Src/EGFR/cyclin D1 pathway, leading to reduced proliferation of human gastric cancer cells and inducing apoptosis (programmed cell death) .

Cellular Effects
The inhibition of PAK4 by GNF-Pf-4429 results in:

  • Suppression of Cell Proliferation: It significantly reduces the growth rate of gastric cancer cells.
  • Induction of Apoptosis: The compound triggers apoptotic pathways, making it a candidate for cancer therapy .

Molecular Mechanism
The binding of this compound to PAK4 inhibits its enzymatic activity, leading to downstream effects that alter cell cycle progression and promote cell death .

Case Studies

  • Gastric Cancer Cell Lines
    In studies involving human gastric cancer cell lines, treatment with GNF-Pf-4429 resulted in a marked decrease in cell viability and increased rates of apoptosis. This was confirmed through assays measuring cell proliferation and apoptotic markers .
  • Molecular Docking Studies
    Docking studies indicated that this compound has favorable binding interactions with PAK4, with calculated binding energies suggesting a strong affinity for the active site .

Applications in Medicine

Given its potent inhibitory effects on PAK4, this compound is being explored for:

  • Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent for various malignancies, particularly those characterized by aberrant PAK4 activity.
  • Drug Development: The compound serves as a lead structure for developing new drugs targeting similar pathways in cancer treatment .

Comparative Analysis

To provide context on the efficacy of this compound compared to other compounds, the following table summarizes key properties and activities:

Compound NameTarget EnzymeMechanism of ActionInduced Effect
This compoundPAK4InhibitionApoptosis in gastric cancer
1-(3,6-Dibromo-carbazol)-3-(dimethylamino)propanPAK4Similar inhibitionReduced proliferation
ClomipramineVariousSerotonin reuptake inhibitionAntidepressant effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.